5-(Butoxymethyl)oxolan-2-one
Description
5-(Butoxymethyl)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring substituted with a butoxymethyl group at the 5-position. Lactones of this class are widely studied for their roles in aroma chemistry, synthetic intermediates, and bioactive applications .
Properties
CAS No. |
62668-35-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(butoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-7-8-4-5-9(10)12-8/h8H,2-7H2,1H3 |
InChI Key |
ABENFGZGJDNZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)oxolan-2-one typically involves the reaction of butyl alcohol with oxirane (ethylene oxide) to form butoxymethanol. This intermediate is then cyclized with gamma-butyrolactone under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxymethyl oxirane.
Reduction: Reduction reactions can convert it to butoxymethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Butoxymethyl oxirane
Reduction: Butoxymethyl alcohol
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
5-(Butoxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s oxolane ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Structural Analogs in Natural Products

Key Observations :
- Substituent Effects : Alkyl chains (e.g., propyl, butoxymethyl) increase hydrophobicity, influencing volatility and aroma retention. Polar groups (e.g., hydroxymethyl, hydroxyethyl) enhance solubility and participation in biological interactions .
- Natural vs. Synthetic Origins : Naturally occurring lactones (e.g., in wine, tea) are often chiral and enantiomerically specific, whereas synthetic derivatives (e.g., indole-substituted lactones) prioritize yield and functional group compatibility .
Key Observations :
Bioactive and Metabolic Relevance
Key Observations :
- Enzyme Interactions : Hydroxy and methoxy substituents enhance interactions with enzymes like α-amylase and α-glucosidase, relevant to diabetes management .
- Metabolic Pathways: Lactones derived from polyphenols (e.g., 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one) undergo phase I/II metabolism, influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

